Cas no 147332-45-4 ((1S,4R)-4-(6-Amino-9H-purin-9-yl)-2-cyclopentene-1-methanol)

(1S,4R)-4-(6-Amino-9H-purin-9-yl)-2-cyclopentene-1-methanol structure
147332-45-4 structure
Nome del prodotto:(1S,4R)-4-(6-Amino-9H-purin-9-yl)-2-cyclopentene-1-methanol
Numero CAS:147332-45-4
MF:C11H13N5O
MW:231.253821134567
CID:1323484
PubChem ID:451473

(1S,4R)-4-(6-Amino-9H-purin-9-yl)-2-cyclopentene-1-methanol Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Cyclopentene-1-methanol, 4-(6-amino-9H-purin-9-yl)-, (1S,4R)-
    • DB-222304
    • C-D4A
    • CHEMBL215136
    • (+-)-Carbocyclic-2',3'-dideoxydidehydroadenosine
    • [(1S,4R)-4-(6-aminopurin-9-yl)cyclopent-2-en-1-yl]methanol
    • (+/-)-(1S,4R)/(1R,4S)-4-[6-amino-9H-purin-9yl]-2-cyclopentene-1-methanol
    • (-)-(1S,4R)-4-[6-amino-9H-purin-9yl]-2-cyclopentene-1-methanol
    • (-)-Carbocyclic-2',3'-dideoxydidehydroadenosine
    • DTXSID80152051
    • ((1S,4R)-4-(6-amino-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol
    • (1S,4R)-4-(6-Amino-9H-purin-9-yl)-2-cyclopentene-1-methanol
    • 2-Cyclopentene-1-methanol, 4-(6-amino-9H-purin-9-yl)-, cis-(1)-
    • 147332-45-4
    • SCHEMBL5998483
    • (+/-)-Carbocyclic-2',3'-dideoxydidehydroadenosine
    • ((1s,4r)-4-(6-amino-9h-purin-9-yl)cyclopent-2-enyl)methanol
    • A904596
    • NSC614841
    • NSC 614841
    • (+-)-(1S,4R)/(1R,4S)-4-(6-amino-9H-purin-9yl)-2-cyclopentene-1-methanol
    • 118237-82-4
    • Inchi: InChI=1S/C11H13N5O/c12-10-9-11(14-5-13-10)16(6-15-9)8-2-1-7(3-8)4-17/h1-2,5-8,17H,3-4H2,(H2,12,13,14)/t7-,8+/m1/s1
    • Chiave InChI: COZAZKCWQGBJDE-SFYZADRCSA-N
    • Sorrisi: C1C(C=CC1N2C=NC3=C(N=CN=C32)N)CO

Proprietà calcolate

  • Massa esatta: 231.11219
  • Massa monoisotopica: 231.11201006g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 2
  • Complessità: 310
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.3
  • Superficie polare topologica: 89.8Ų

Proprietà sperimentali

  • PSA: 89.85

(1S,4R)-4-(6-Amino-9H-purin-9-yl)-2-cyclopentene-1-methanol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
A919978-1mg
(1S,4R)-4-(6-Amino-9H-purin-9-yl)-2-cyclopentene-1-methanol
147332-45-4
1mg
$ 155.00 2022-06-07
TRC
A919978-10mg
(1S,4R)-4-(6-Amino-9H-purin-9-yl)-2-cyclopentene-1-methanol
147332-45-4
10mg
$ 173.00 2023-04-19
TRC
A919978-50mg
(1S,4R)-4-(6-Amino-9H-purin-9-yl)-2-cyclopentene-1-methanol
147332-45-4
50mg
$ 775.00 2023-04-19
TRC
A919978-100mg
(1S,4R)-4-(6-Amino-9H-purin-9-yl)-2-cyclopentene-1-methanol
147332-45-4
100mg
$ 1378.00 2023-04-19

(1S,4R)-4-(6-Amino-9H-purin-9-yl)-2-cyclopentene-1-methanol Letteratura correlata

Fornitori consigliati
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd